molecular formula C13H21N3O5 B8116129 N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide CAS No. 1207751-12-9

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

Cat. No.: B8116129
CAS No.: 1207751-12-9
M. Wt: 299.32 g/mol
InChI Key: VGJOPSXCTNQTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide is a heterobifunctional compound widely used in bioconjugation, particularly in antibody-drug conjugates (ADCs). Its structure features a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) for thiol-selective conjugation and a hydrophilic triethylene glycol (TEG)-based spacer terminated with a primary amine, enabling further functionalization via carbodiimide chemistry. This compound is valued for its balance of stability and reactivity, making it a critical reagent in targeted drug delivery systems .

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5/c14-4-7-20-9-10-21-8-5-15-11(17)3-6-16-12(18)1-2-13(16)19/h1-2H,3-10,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJOPSXCTNQTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1207751-12-9
Details Compound: Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207751-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401106037
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207751-12-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401106037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Coupling of Pre-Formed Maleimide Acid with PEG-Amine

This approach involves synthesizing 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid (maleimidopropionic acid) and coupling it to the PEG-amine via carbodiimide-mediated amide bond formation. The maleimide acid is typically activated as an N-hydroxysuccinimide (NHS) ester to enhance reactivity with the primary amine.

In Situ Maleimide Formation via Cyclization

An alternative route reacts the PEG-amine with maleic anhydride to form an intermediate amide, followed by cyclization using acetic anhydride and sodium acetate to generate the maleimide ring. This method avoids isolation of the maleimide acid but requires stringent control of reaction conditions to prevent hydrolysis.

Stepwise Synthesis of the PEG-Amine Backbone

The PEG-amine backbone, 2-(2-(2-aminoethoxy)ethoxy)ethylamine, is synthesized via nucleophilic substitution or reductive amination:

Etherification of Ethanolamine Derivatives

Ethylene oxide is sequentially reacted with ethanolamine under basic conditions to build the ethoxy repeat units. For example:

  • Step 1 : Ethanolamine reacts with 2-chloroethanol in the presence of NaH to form 2-(2-aminoethoxy)ethanol.

  • Step 2 : Further reaction with another equivalent of 2-chloroethanol yields 2-(2-(2-aminoethoxy)ethoxy)ethanol, which is subsequently oxidized to the amine.

Reductive Amination of PEG Diols

PEG diols (e.g., triethylene glycol) are converted to diamines using phthalimide protection followed by hydrazine deprotection. This method ensures higher purity but involves multi-step purification.

Synthesis of the Maleimide-Containing Moiety

Preparation of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic Acid

Maleic anhydride is reacted with 3-aminopropanoic acid in anhydrous dioxane to form the maleamic acid intermediate, which undergoes cyclization with acetic anhydride and sodium acetate at 80°C. The product is purified via recrystallization (Yield: 65–75%).

Key Data :

ParameterValueSource
Reaction Temperature80°C
Cyclization AgentAcetic anhydride/NaOAc
Yield65–75%

Coupling Reactions for Final Product Assembly

Carbodiimide-Mediated Amide Bond Formation

The maleimide acid is activated with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. The PEG-amine is then added, and the reaction proceeds at room temperature for 12–24 hours.

Optimization Notes :

  • Molar Ratio : A 1.2:1 excess of NHS ester to PEG-amine ensures complete conversion.

  • Solvent : Anhydrous DMF or DMSO minimizes hydrolysis of the NHS ester.

One-Pot Maleimide Formation and Coupling

In a streamlined approach, the PEG-amine is reacted with maleic anhydride to form the maleamic acid, which is cyclized in situ using TFA or acetic anhydride. This method reduces purification steps but risks side reactions with the PEG chain’s ether linkages.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of methanol in dichloromethane (2–10% v/v). Alternatively, size-exclusion chromatography separates unreacted PEG-amine from the target compound.

Analytical Validation

  • NMR Spectroscopy :

    • 1H NMR (CDCl₃) : δ 6.72 (s, 2H, maleimide CH=CH), 3.60–3.67 (m, PEG chain), 2.70 (t, J = 7.1 Hz, propanamide CH₂).

  • Mass Spectrometry :

    • ESI-MS : m/z 299.32 [M+H]⁺, consistent with the molecular formula C₁₃H₂₁N₃O₅.

Challenges and Optimization Strategies

Maleimide Hydrolysis

The maleimide ring is prone to hydrolysis under basic or aqueous conditions. Reactions are conducted in anhydrous solvents, and products are stored at –20°C with desiccants.

PEG Chain Solubility

Longer PEG spacers (e.g., PEG₆) require polar aprotic solvents (DMF, DMSO) for homogeneity, while shorter chains (PEG₂) tolerate dichloromethane.

Industrial-Scale Production Insights

Patent data reveal scalable adaptations:

  • Continuous Flow Synthesis : Reduces reaction times and improves yield consistency.

  • Lyophilization : Final products are lyophilized to enhance stability, achieving >95% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C19H34N4O7C_{19}H_{34}N_{4}O_{7}, with a molecular weight of approximately 430.50 g/mol. The structure includes multiple ethoxy groups which enhance its solubility and biological activity.

Drug Development

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for further development in various therapeutic areas.

Case Study: Anticancer Activity

In a study published in the Royal Society of Chemistry, derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways, demonstrating its potential as an anticancer agent .

Bioconjugation

The compound's amino group allows for bioconjugation with other biomolecules, facilitating targeted drug delivery systems. This application is particularly relevant in the development of antibody-drug conjugates (ADCs).

Data Table: Bioconjugation Examples

Conjugate TypeTargeted BiomoleculeApplication Area
ADCMonoclonal AntibodiesCancer therapy
Peptide ConjugatesTherapeutic peptidesTargeted delivery

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential neuroprotective properties. Its synthetic versatility is advantageous for creating libraries of compounds for high-throughput screening.

Example Synthesis Pathway

A synthetic route involves the reaction of N,N-bis(2-(2-(2-aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide with various electrophiles to yield derivatives with enhanced biological activity .

Material Science

Recent studies have explored the use of this compound in polymer chemistry, where it acts as a building block for creating biocompatible polymers. These materials have applications in drug delivery systems and tissue engineering.

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. The amino and pyrrolidine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. This can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Data and Research Findings

Table 1: Comparative Analysis of Maleimide-Based Compounds

Compound Name Molecular Weight Functional Groups Conjugation Efficiency* Solubility (H₂O) Stability (pH 7.4, 37°C) Reference
Target Compound ~420 Da Maleimide, TEG-amine 90% ± 2% >50 mg/mL >48 hours
N1-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-(maleimide)-isophthalamide (Compound 5) ~550 Da Maleimide, alkyne 85% ± 3% ~20 mg/mL >24 hours
Biotin-PEG2-Mal ~600 Da Maleimide, biotin 75% ± 5% ~10 mg/mL >48 hours
Compound 54 (Lipid-anchored maleimide) ~950 Da Maleimide, lipid anchor 70% ± 7% <5 mg/mL >72 hours
tert-Butyl (maleimide-ethyl)carbamate ~300 Da Maleimide, Boc-protected amine 80% ± 4% ~30 mg/mL >24 hours

*Conjugation efficiency measured via thiol-binding assays with cysteine-containing peptides.

Critical Insights

Linker Length and Solubility : The target compound’s triethylene glycol (TEG) spacer provides superior aqueous solubility (>50 mg/mL) compared to analogues with shorter PEG chains or hydrophobic moieties (e.g., Compound 54: <5 mg/mL) .

Stability : All maleimide-containing compounds show >24-hour stability at physiological pH, but lipid-anchored derivatives (e.g., Compound 54) exhibit extended stability (>72 hours) due to reduced hydrolysis in hydrophobic environments .

Functional Versatility : Compounds with dual reactive groups (e.g., alkyne in Compound 5) enable orthogonal conjugation strategies but trade off solubility and ease of synthesis .

Biological Activity

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N4O5C_{15}H_{24}N_{4}O_{5} with a molecular weight of approximately 344.37 g/mol. The compound features a pyrrole ring system, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of protecting groups and coupling reactions. For example, one synthetic route involves the reaction of 2-aminoethanol derivatives with pyrrole-based intermediates under controlled conditions to yield the desired product .

Anticancer Activity

Research indicates that compounds containing pyrrole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds can inhibit cell proliferation in breast cancer (MCF7) and lung cancer (A549) models, with IC50 values ranging from 10 to 30 µM .

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. The antioxidant activity was quantified using DPPH and ABTS assays, showing significant inhibition percentages compared to control groups .

Antimicrobial Activity

In addition to anticancer and antioxidant properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using broth dilution methods, revealing effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effectsSignificant cytotoxicity against MCF7 and A549 cell lines with IC50 values of 15 µM and 25 µM respectively.
Study 2Assess antioxidant capacityExhibited 70% DPPH radical scavenging activity at 100 µg/mL concentration.
Study 3Investigate antimicrobial propertiesEffective against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Q & A

Basic Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with biomolecules (e.g., proteins or antibodies)?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters such as pH (6.0–8.0), molar ratio (1:1 to 1:5 compound-to-biomolecule), reaction time (1–24 hours), and temperature (4–37°C). Statistical tools like response surface methodology (RSM) can identify optimal conditions . Monitor conjugation efficiency via MALDI-TOF or HPLC-SEC.

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine HPLC (for purity assessment), NMR (to confirm amine and dioxopyrrol groups), and mass spectrometry (for molecular weight validation). For impurity profiling, use gradient elution HPLC with UV detection at 254 nm, referencing pharmacopeial guidelines for threshold limits (e.g., ≤0.5% total impurities) .

Q. How should researchers handle safety risks associated with this compound during synthesis?

  • Methodological Answer : Follow GHS-based protocols: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What reaction mechanisms explain the instability of this compound under acidic or oxidative conditions?

  • Methodological Answer : Perform kinetic studies using UV-Vis spectroscopy to track degradation rates at varying pH (2–12) and temperatures. Employ LC-MS to identify degradation byproducts (e.g., hydrolyzed dioxopyrrol rings or cleaved ethoxy chains). Compare with computational models (DFT) to predict reactive sites .

Q. How can contradictory stability data from accelerated vs. long-term storage studies be resolved?

  • Methodological Answer : Apply the Arrhenius equation to extrapolate long-term stability from accelerated data. Validate with real-time studies under controlled humidity (30–60% RH) and temperature (25°C). Use ANOVA to statistically reconcile discrepancies, considering factors like photodegradation or trace metal catalysis .

Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?

  • Methodological Answer : Utilize preparative HPLC with a C18 column and acetonitrile/water gradient (10–90% ACN). For scale-up, employ membrane-based separation (e.g., nanofiltration) to retain high-molecular-weight byproducts. Monitor purity at each stage via inline UV spectroscopy .

Q. How do structural modifications (e.g., PEGylation) affect the compound’s bioavailability and bioactivity?

  • Methodological Answer : Synthesize derivatives with varying PEG chain lengths (e.g., PEG4 vs. PEG8). Assess solubility via shake-flask method and bioactivity using cell-based assays (e.g., target binding efficiency). Compare pharmacokinetic profiles in rodent models via LC-MS/MS .

Key Notes

  • Methodological Rigor : Emphasis on statistical validation (ANOVA, RSM) and cross-disciplinary techniques (e.g., computational modeling paired with experimental data).
  • Advanced Focus : Degradation kinetics and structural bioactivity relationships require integration of wet-lab and in silico tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.